molecular formula C10H8BrNO2S B14898526 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

Cat. No.: B14898526
M. Wt: 286.15 g/mol
InChI Key: VJBIIFKTVBKNBB-UHFFFAOYSA-N
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Description

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid (CAS: 63352-97-6) is a brominated indole derivative with a thioether-linked acetic acid moiety. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . It is primarily used in research settings, particularly in medicinal chemistry for drug discovery .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8BrNO2S/c11-7-3-1-2-6-8(4-12-10(6)7)15-5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

VJBIIFKTVBKNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-bromoindole.

    Thioacetic Acid Addition: The 3-position of the indole ring is substituted with a thioacetic acid group. This can be achieved through a nucleophilic substitution reaction where the indole is treated with a suitable thioacetic acid derivative under basic conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding indole derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-((1H-indol-3-yl)thio)acetic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its indole core. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence IDs
2-(5-Bromo-1H-indol-3-yl)acetic acid Bromo at C5 (vs. C7) C₁₀H₈BrNO₂ 254.08 Altered electronic effects due to Br position
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid Bromo at C5, fluoro at C7 C₁₀H₇BrFNO₂ 272.07 Increased electronegativity and lipophilicity
2-(7-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Ketone at C2 (dihydroindole) C₁₀H₈BrNO₃ 286.08 Reduced aromaticity; increased polarity
[(1-Methyl-1H-indol-3-yl)thio]acetic acid Methyl group on indole N C₁₁H₁₁NO₂S 221.27 Enhanced steric hindrance at N1 position
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro at C7, methyl at C3, carboxylic acid at C2 C₁₀H₈ClNO₂ 223.63 Different functional group position (C2 vs. C3)

Functional Group Variations

  • Thioether vs.
  • Ketone Modification : The 2-oxo derivative () introduces a hydrogen-bond acceptor, which may enhance solubility but reduce aromatic stability .

Halogen Substitution Effects

  • Bromo vs. Fluoro : The 7-bromo substituent in the target compound provides a larger atomic radius and polarizability compared to smaller halogens like fluorine (). This impacts binding interactions in biological systems .
  • Positional Isomerism : Moving bromine from C7 (target) to C5 () alters the indole ring’s electron density distribution, affecting reactivity in cross-coupling reactions .

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